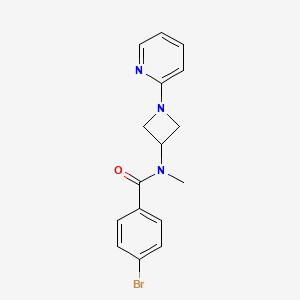
4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for various experimental studies.
科学的研究の応用
4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a range of biological activities, such as inhibiting the growth of cancer cells, modulating neurotransmitter release, and regulating ion channels. The compound has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, epilepsy, and Alzheimer's disease.
作用機序
The exact mechanism of action of 4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide is not fully understood. However, it is believed to act by modulating the activity of various proteins and enzymes in the body, such as ion channels, neurotransmitter receptors, and enzymes involved in cell signaling pathways. The compound has been found to interact with several key proteins and enzymes, leading to its observed biological effects.
Biochemical and Physiological Effects:
4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to modulate neurotransmitter release, leading to its potential use as a therapeutic agent for epilepsy and other neurological disorders. Additionally, it has been found to regulate ion channels, which may contribute to its observed effects on cell signaling pathways.
実験室実験の利点と制限
One of the main advantages of 4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide is its potential as a therapeutic agent for various diseases. Its ability to modulate neurotransmitter release and regulate ion channels makes it a promising candidate for the treatment of neurological disorders. Additionally, its ability to inhibit the growth of cancer cells makes it a potential anticancer agent. However, one of the limitations of the compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. The compound has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of other diseases, such as epilepsy and cancer. Finally, efforts to improve the compound's solubility and bioavailability may lead to its increased use in experimental settings.
合成法
The synthesis of 4-Bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide involves the reaction of 4-bromo-N-methylbenzamide with 1-pyridin-2-ylazetidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction results in the formation of the desired compound, which can be purified using standard chromatographic techniques.
特性
IUPAC Name |
4-bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-19(16(21)12-5-7-13(17)8-6-12)14-10-20(11-14)15-4-2-3-9-18-15/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRRCVCFMBBIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Ethylsulfonyl)piperazin-1-yl]-2-methyl-6-morpholin-4-ylquinazoline](/img/structure/B2595845.png)
![2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2595848.png)
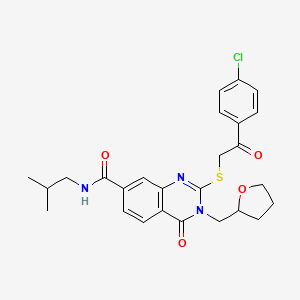
![3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one](/img/structure/B2595850.png)
![2,5-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2595851.png)
![6-[(2-chloro-4-fluorophenyl)methyl]-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2595852.png)

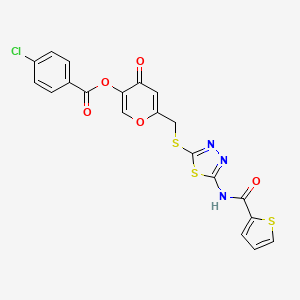
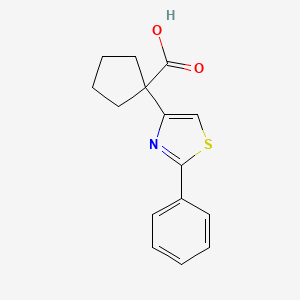
![4-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2595857.png)


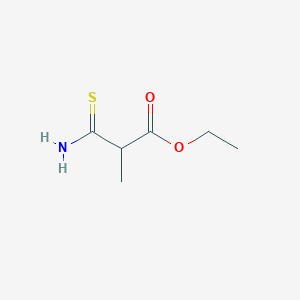
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2595863.png)